
4-Octylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a quinoline core with an octyl group attached at the 4-position and a keto group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-octylaniline and 2-chloroquinoline.
Condensation Reaction: The 4-octylaniline undergoes a condensation reaction with 2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired product.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-octylquinolin-2-ol.
Substitution: The compound can undergo substitution reactions at the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, 4-octylquinolin-2-ol, and various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Octylquinolin-2(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-Octylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Modulate Receptors: Bind to receptors and modulate their activity, affecting cellular signaling pathways.
Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butylquinolin-2(1H)-one: Similar structure with a butyl group instead of an octyl group.
4-Phenylquinolin-2(1H)-one: Contains a phenyl group at the 4-position.
4-Methylquinolin-2(1H)-one: Features a methyl group at the 4-position.
Uniqueness
4-Octylquinolin-2(1H)-one is unique due to its longer alkyl chain, which can influence its lipophilicity, biological activity, and interaction with molecular targets. The octyl group may enhance the compound’s ability to penetrate cell membranes and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
647836-54-2 |
|---|---|
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
4-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-10-14-13-17(19)18-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
XIDLRHYWJMOUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


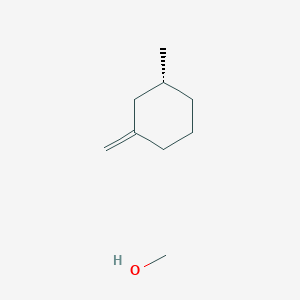
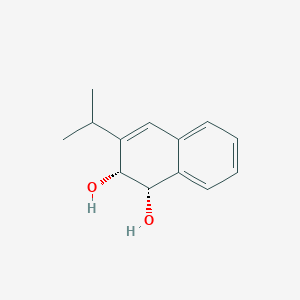
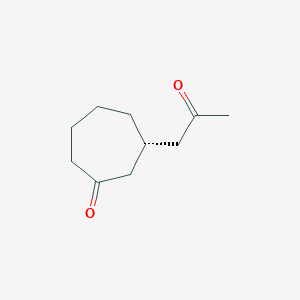
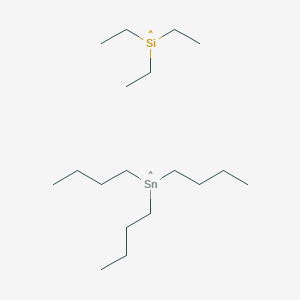
![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)

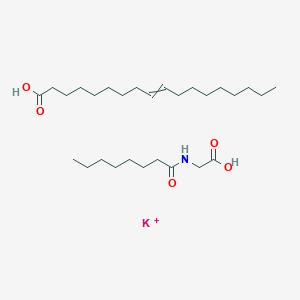
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)
![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
